Methyl 2-(Piperidine-2-carboxamido)acetate Trifluoroacetate
Description
Methyl 2-(Piperidine-2-carboxamido)acetate Trifluoroacetate is a synthetic organic compound characterized by a piperidine ring linked to an acetamide group, esterified with a methyl group, and paired with a trifluoroacetate counterion. The trifluoroacetate (TFA) salt enhances solubility and stability, a common strategy in drug development for improving pharmacokinetics .
Properties
Molecular Formula |
C11H17F3N2O5 |
|---|---|
Molecular Weight |
314.26 g/mol |
IUPAC Name |
methyl 2-(piperidine-2-carbonylamino)acetate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H16N2O3.C2HF3O2/c1-14-8(12)6-11-9(13)7-4-2-3-5-10-7;3-2(4,5)1(6)7/h7,10H,2-6H2,1H3,(H,11,13);(H,6,7) |
InChI Key |
UOESCQBOLOODMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)C1CCCCN1.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(Piperidine-2-carboxamido)acetate Trifluoroacetate typically involves the reaction of piperidine-2-carboxylic acid with methyl chloroacetate in the presence of a base, followed by the addition of trifluoroacetic acid. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or ethanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Bases such as triethylamine or sodium hydroxide are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(Piperidine-2-carboxamido)acetate Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Drug Development
Methyl 2-(Piperidine-2-carboxamido)acetate Trifluoroacetate serves as a scaffold for developing new drugs targeting specific biological pathways. Its structure, which includes a piperidine ring and a trifluoroacetate group, enhances its pharmacological properties, making it a candidate for therapeutic applications in treating metabolic disorders and neurodegenerative diseases. Research indicates that compounds with piperidine derivatives exhibit significant biological activities such as antimicrobial, anti-inflammatory, and analgesic effects.
Therapeutic Potential
The compound has been studied for its ability to interact with various biological targets, including enzymes and receptors. Interaction studies often utilize techniques like surface plasmon resonance or isothermal titration calorimetry to assess binding affinities. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects.
Chemical Research
Synthesis and Reactions
The synthesis of this compound typically involves several steps that highlight its synthetic versatility. The compound can undergo hydrolysis, amidation, and various coupling reactions due to the electrophilic nature of the carbonyl group in the carboxamide. Additionally, the trifluoroacetate group can be modified through nucleophilic substitution reactions, allowing for further chemical transformations.
Comparative Analysis with Similar Compounds
this compound shares structural similarities with other compounds but is distinguished by its unique trifluoroacetyl group, which may enhance solubility and reactivity in biological systems. A comparative analysis of similar compounds is provided below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 2-(Piperidine-2-carboxamide)acetate | Piperidine ring, carboxamide group | Lacks trifluoroacetyl substituent |
| N-Methylpiperazine-1-carboxylic acid | Piperazine ring | Exhibits different reactivity |
| 1-(4-Fluorophenyl)piperazine | Fluorinated phenyl group | Enhanced lipophilicity affecting bioavailability |
Biological Studies
Anticancer Applications
Recent studies have highlighted the potential anticancer properties of piperidine derivatives. This compound may play a role in cancer therapy by modulating critical signaling pathways involved in tumor progression. For instance, piperidine-related compounds have shown efficacy against various cancers, including breast cancer and ovarian cancer, through mechanisms such as apoptosis induction and inhibition of tumor migration .
Case Studies
Case Study: Anticancer Mechanisms
A study examining the effects of piperine (a component related to piperidine) demonstrated its ability to inhibit the Akt signaling pathway in breast cancer cells, leading to apoptosis . This suggests that compounds like this compound could similarly impact cancer cell viability through analogous mechanisms.
Case Study: Binding Affinity Investigations
Research employing isothermal titration calorimetry has been conducted to evaluate the binding interactions between this compound and specific proteins involved in metabolic pathways. These studies are essential for understanding the compound's pharmacodynamics and optimizing its therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 2-(Piperidine-2-carboxamido)acetate Trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidine-Based Trifluoroacetate Derivatives
(a) Ro 26-4550 Trifluoroacetate
- Structure: Methyl (2S)-2-[[2-[(3R)-1-carbamimidoylpiperidin-3-yl]acetyl]amino]-3-[4-(2-phenylethynyl)phenyl]propanoate + TFA .
- Key Features : Incorporates a piperidine ring with a carbamimidoyl group and a phenylethynylphenyl side chain.
- Application: Competitive inhibitor of IL-2/IL-2Rα interaction, highlighting its role in immunomodulation .
(b) 5-Methyl-2-(Piperazin-1-yl)oxazolo[4,5-b]pyridine Trifluoroacetate
- Structure : Oxazolo-pyridine fused ring with a piperazine substituent and TFA counterion (CAS 2504955-71-7) .
- Key Features : Heterocyclic core (oxazolo-pyridine) instead of a simple piperidine-acetamide backbone.
- Application : Likely used in kinase inhibition studies due to the oxazolo-pyridine scaffold’s prevalence in kinase inhibitors .
Trifluoroacetate Salts with Ester Functional Groups
(a) Metsulfuron Methyl Ester
- Structure : Methyl benzoate sulfonylurea derivative (CAS referenced in ).
- Key Features : Sulfonylurea bridge and triazine ring, unlike the amide linkage in the target compound.
- Application : Herbicide (inhibits acetolactate synthase in plants) .
- Difference : The absence of a piperidine ring and presence of a triazine group shifts bioactivity from pharmaceuticals to agrochemicals .
(b) Methyl 2-Amino-2-(3-Bromo-4-Chlorophenyl)acetate Hydrochloride
- Structure : Methyl ester with a halogenated phenyl group and hydrochloride salt (CAS 2411634-43-8) .
- Key Features : Hydrochloride salt instead of TFA; bromo-chloro substitution enhances electrophilic reactivity.
- Application : Intermediate in synthesis of bioactive molecules, emphasizing the role of halogenation in modulating reactivity .
Spirocyclic and Tertiary Amine Trifluoroacetates
(a) 2-Cyclopropyl-2,6-Diazaspiro[3.3]heptane Bis(trifluoroacetate)
Comparative Data Table
Research Findings and Implications
- Trifluoroacetate Utility : The TFA counterion is critical for enhancing solubility across all compared compounds, though it may introduce toxicity concerns in long-term pharmaceutical use .
- Structural Flexibility : Piperidine and spirocyclic amines offer tunable steric and electronic properties, impacting target selectivity. For example, Ro 26-4550’s phenylethynyl group enhances IL-2 binding affinity compared to simpler piperidine derivatives .
- Ester vs. Amide Linkages : Methyl esters (as in metsulfuron) improve membrane permeability, while amides (as in the target compound) enhance metabolic stability .
Biological Activity
Methyl 2-(Piperidine-2-carboxamido)acetate trifluoroacetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H14F3N3O3
- Molecular Weight : 303.23 g/mol
- IUPAC Name : this compound
The compound features a piperidine ring, which is known for its role in various biological activities, particularly in neuropharmacology and as a building block for drug development.
This compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound could potentially inhibit specific enzymes involved in metabolic pathways, similar to other piperidine derivatives which have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neuronal signaling pathways. For instance, compounds with similar structures have been shown to modulate muscarinic acetylcholine receptors, affecting cognitive functions .
- Anticancer Activity : Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells. The structural features of this compound may enhance its ability to interact with tumor cell pathways .
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of piperidine derivatives. For instance, a compound structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | FaDu (hypopharyngeal) | 5.0 | Induces apoptosis |
| Compound B | MCF-7 (breast cancer) | 7.5 | Inhibits cell proliferation |
| Compound C | A549 (lung cancer) | 4.0 | Modulates apoptotic pathways |
These findings suggest that modifications on the piperidine ring can significantly impact anticancer efficacy.
Neuropharmacological Activity
The neuropharmacological profile of this compound is also noteworthy. Research indicates that similar compounds can enhance cognitive function through modulation of cholinergic pathways:
| Study | Effect Observed | Reference |
|---|---|---|
| Study A | Increased memory retention | |
| Study B | Enhanced learning capabilities |
Case Studies
- Case Study on Cognitive Enhancement : A clinical trial involving a piperidine derivative showed improved cognitive performance in subjects with mild cognitive impairment, suggesting that this compound may have similar effects.
- Anticancer Efficacy Study : In vitro studies demonstrated that a related compound reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
Q & A
Basic Research Questions
Q. How can researchers synthesize Methyl 2-(Piperidine-2-carboxamido)acetate Trifluoroacetate and confirm its purity?
- Methodology :
- Synthesis : Utilize coupling reactions between piperidine-2-carboxylic acid derivatives and methyl 2-aminoacetate, followed by trifluoroacetic acid (TFA) salt formation under anhydrous conditions. Purification via reverse-phase HPLC is recommended to isolate the trifluoroacetate salt .
- Purity Confirmation : Characterize using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Ensure trifluoroacetate counterion detection via ion chromatography (e.g., retention time comparison with standards) .
Q. What analytical methods are recommended for detecting trifluoroacetate counterions in this compound?
- Methodology :
- Ion Chromatography : Use a suppressed conductivity detector with an AS19 column (2 mm × 250 mm). Eluent: 10 mM KOH at 0.25 mL/min. Retention time for TFA: ~7.5 min. Validate with spiked samples to achieve detection limits of 0.1 ppm .
- NMR Interference Mitigation : Deuterated solvents (e.g., DO or CDOD) minimize TFA signal interference in -NMR. For -NMR, TFA resonates at δ = -76 ppm, distinguishable from other fluorinated impurities .
Q. What are the best practices for handling and storing this compound to ensure stability?
- Methodology :
- Storage : Store at -20°C in airtight, light-resistant containers under nitrogen to prevent hydrolysis or thermal decomposition. Avoid prolonged exposure to moisture .
- Safety : Use PPE (gloves, goggles, lab coats) during handling. Dispose of waste via neutralization with sodium bicarbonate, followed by professional hazardous waste management .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data caused by trifluoroacetate impurities?
- Methodology :
- Deconvolution Techniques : Apply peak-fitting algorithms to distinguish TFA signals from overlapping proton resonances. For example, use the CH/CF ratio from XPS or mass spectrometry to quantify residual TFA in solid-state samples .
- Alternative Solvents : Replace TFA with non-interfering acids (e.g., HCl) during synthesis, if feasible, to eliminate background signals .
Q. What are the decomposition pathways of this compound under high-temperature conditions?
- Methodology :
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen. Observe mass loss at ~210°C, corresponding to TFA liberation. Confirm decomposition products via GC-MS (e.g., methyl acetate, piperidine derivatives) .
- Surface Binding Studies : Use X-ray photoelectron spectroscopy (XPS) to monitor carboxylate decomposition on catalytic surfaces. Trifluoroacetate decomposes to CF radicals, detectable via EPR spectroscopy .
Q. How can researchers assess the environmental persistence of trifluoroacetate residues from this compound?
- Methodology :
- Environmental Monitoring : Deploy solid-phase extraction (SPE) followed by LC-MS/MS to detect TFA in groundwater. Quantify using isotopically labeled internal standards (e.g., -TFA) to correct for matrix effects .
- Degradation Studies : Expose TFA to UV/HO advanced oxidation processes. Measure half-life (t) via ion chromatography. Note: TFA resists biodegradation, with t >10 years in aquatic systems .
Data Contradiction Analysis
Q. How to resolve conflicting reports on trifluoroacetate’s role in catalytic reactions?
- Methodology :
- Controlled Experiments : Compare reaction outcomes using TFA vs. non-fluorinated acids. For example, in palladium-catalyzed couplings, TFA may act as a ligand (via CFCO coordination) or proton source, altering reaction kinetics .
- In Situ Spectroscopy : Use IR spectroscopy to monitor Pd-TFA intermediate formation during catalysis. Assign bands at 1670 cm (C=O stretch) and 1200 cm (C-F stretch) to confirm coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
